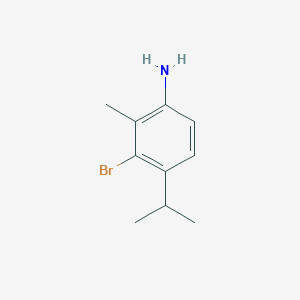

3-Bromo-4-isopropyl-2-methyl-aniline

Descripción

3-Bromo-4-isopropyl-2-methyl-aniline is a substituted aniline derivative featuring a bromine atom at the para-position relative to the amino group, an isopropyl group at the meta-position, and a methyl group at the ortho-position. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in electrophilic substitution and coupling reactions. The steric and electronic effects imparted by its substituents (bromine, isopropyl, and methyl) likely influence its solubility, stability, and synthetic utility .

Propiedades

Fórmula molecular |

C10H14BrN |

|---|---|

Peso molecular |

228.13 g/mol |

Nombre IUPAC |

3-bromo-2-methyl-4-propan-2-ylaniline |

InChI |

InChI=1S/C10H14BrN/c1-6(2)8-4-5-9(12)7(3)10(8)11/h4-6H,12H2,1-3H3 |

Clave InChI |

DTPSCAFACMINTF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1Br)C(C)C)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Brominated Aniline Derivatives

Key Differences and Implications

Steric Effects :

- The isopropyl group in 3-Bromo-4-isopropyl-2-methyl-aniline introduces significant steric hindrance compared to methyl or trifluoromethyl substituents in analogs like 3-Bromo-4-methylaniline (CAS 7745-91-7) or 2,6-Dibromo-4-(trifluoromethyl)aniline (CAS 72678-19-4). This bulkiness may reduce reactivity in nucleophilic substitution reactions but improve selectivity in catalytic coupling reactions .

Electronic Effects: Bromine at the para-position (relative to NH₂) in the target compound creates a strong electron-withdrawing effect, stabilizing the amino group against oxidation. In contrast, bromine at ortho positions (e.g., 2-Bromo-3-methylaniline, CAS 54879-20-8) increases steric strain and alters resonance stabilization .

Lipophilicity and Solubility :

- The isopropyl and methyl groups in the target compound enhance lipophilicity compared to derivatives with polar substituents like CF₃ (CAS 72678-19-4). This property could make it more suitable for lipid-soluble applications, such as drug penetration through biological membranes .

Synthetic Utility: Dibromo analogs (e.g., CAS 10546-65-3) exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions due to dual leaving groups. The mono-bromo target compound may instead serve as a regioselective intermediate in stepwise syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.